1-(2-Chloro-5-methoxyphenyl)ethanone
Overview
Description
1-(2-Chloro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position
Scientific Research Applications
1-(2-Chloro-5-methoxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 1-(2-Chloro-5-methoxyphenyl)ethanone are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires comprehensive studies involving cellular assays, animal models, and eventually, clinical trials.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH levels, temperature, presence of other compounds, and specific conditions within the body.
Biochemical Analysis
Biochemical Properties
1-(2-Chloro-5-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways. Additionally, this compound can bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its efficacy and safety. In in vitro studies, it has been observed that this compound remains stable under specific conditions but may degrade when exposed to light or extreme pH levels. Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. In some studies, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes, leading to its accumulation in certain tissues. The localization of this compound within cells can influence its biological activity and efficacy. For example, its accumulation in the liver can enhance its metabolic processing, while its presence in other tissues may lead to different biological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: 2-Chloro-5-methoxybenzoic acid.
Reduction: 1-(2-Chloro-5-methoxyphenyl)ethanol.
Substitution: 1-(2-Methoxy-5-methoxyphenyl)ethanone.
Comparison with Similar Compounds
1-(2-Chlorophenyl)ethanone: Lacks the methoxy group, which can affect its reactivity and applications.
1-(2-Hydroxy-5-methoxyphenyl)ethanone: The hydroxyl group can introduce additional hydrogen bonding interactions.
1-(2-Methoxyphenyl)ethanone: Absence of the chlorine atom can alter its chemical behavior.
Uniqueness: 1-(2-Chloro-5-methoxyphenyl)ethanone is unique due to the combined presence of both chlorine and methoxy substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
1-(2-chloro-5-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORVKDABKDAROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286595 | |
Record name | 1-(2-chloro-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77344-69-5 | |
Record name | 1-(2-Chloro-5-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77344-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-5-methoxyphenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077344695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC46630 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloro-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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